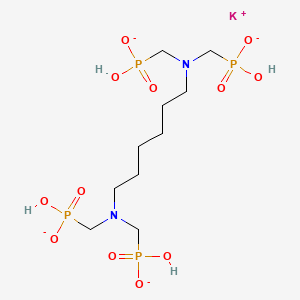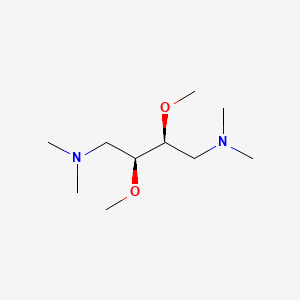
4,7-二溴-2,1,3-苯并硒二唑
描述
4,7-Dibromo-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2Br2N2Se . It has an average mass of 340.862 Da and a monoisotopic mass of 339.774994 Da .
Synthesis Analysis
The synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole involves using 2,1,3-benzothiadiazole as starting materials to react with bromine in hydrobromic acid . The mixture is refluxed for 2 hours, and 4,7-dibromo-2,1,3-benzoselenadiazole is afforded from vacuum filtration .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-2,1,3-benzoselenadiazole is characterized by chalcogen bonds . The asymmetric unit of the title crystal structure is shown in Figure 1 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in Table 2 .Physical and Chemical Properties Analysis
4,7-Dibromo-2,1,3-benzoselenadiazole has a molecular formula of C6H2Br2N2Se . It has an average mass of 340.862 Da and a monoisotopic mass of 339.774994 Da .科学研究应用
有机电子学
该化合物是合成发光二极管(LED)和导电聚合物的单体。 它是有机电子领域发展中的关键组成部分,为显示技术和电子设备的进步做出了贡献 .
光伏材料
4,7-二溴-2,1,3-苯并硒二唑: 用于制造用于有机太阳能电池(OSC)的材料。 这些材料对于捕获太阳能并将其转化为电能至关重要,提供了可持续的能源解决方案 .
有机发光二极管(OLED)
该化合物是用于 OLED 的材料的前体。 OLED 技术由于能够产生具有高对比度的高亮度鲜艳色彩而被广泛用于智能手机、电视和显示器的屏幕 .
有机场效应晶体管(OFET)
作为光敏材料合成的中间体,4,7-二溴-2,1,3-苯并硒二唑有助于 OFET 的发展。 这些晶体管是各种电子设备和电路中的关键组件 .
晶体工程
该化合物参与晶体工程研究,其中它被用于研究晶体结构中的硫属元素键。 这项研究可以导致开发具有特定性能的新材料,用于工业应用 .
光致发光化合物
它是合成含苯并噻二唑的 π 扩展光致发光化合物的中间体。 这些化合物在光技术中具有潜在的应用,可用于传感器和其他光学设备 .
属性
IUPAC Name |
4,7-dibromo-2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYRQFKGUCDJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348157 | |
| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-42-0 | |
| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dibromo-2,1,3-benzoselenadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,7-Dibromo-2,1,3-benzoselenadiazole a desirable building block for electrochromic polymers?
A: 4,7-Dibromo-2,1,3-benzoselenadiazole acts as a strong electron-accepting unit in conjugated polymers. When incorporated into a polymer backbone with a suitable electron-donating unit like carbazole, it influences the polymer's electronic and optical properties. Specifically, the variation of heteroatoms (N, S, and Se) in the benzothiadiazole unit significantly impacts the electro-optic properties of these polymers [].
Q2: How does the incorporation of 4,7-Dibromo-2,1,3-benzoselenadiazole into carbazole-based polymers affect their properties?
A: Research shows that incorporating 4,7-Dibromo-2,1,3-benzoselenadiazole as an acceptor unit alongside carbazole as a donor unit results in polymers with desirable electrochromic behavior []. The resulting polymer, PCBS, exhibits a broad absorption band and a significant change in transmittance (ΔT) in the near-infrared (NIR) region upon oxidation. This characteristic makes PCBS particularly interesting for NIR electrochromic applications [].
Q3: What is the significance of the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole?
A: Understanding the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole is crucial for explaining its properties and reactivity. The compound crystallizes in the monoclinic system with the space group P21/c []. Detailed crystallographic data, including cell parameters, bond lengths, and angles, provide insights into its molecular packing and potential intermolecular interactions, which are essential for predicting its behavior in various chemical reactions and material applications.
Q4: Are there any computational studies investigating the properties of 4,7-Dibromo-2,1,3-benzoselenadiazole-containing polymers?
A: While the provided research abstracts don't explicitly mention computational studies on 4,7-Dibromo-2,1,3-benzoselenadiazole-containing polymers, DFT calculations have been used to study similar systems where the acceptor unit is varied []. These calculations provide insights into the electronic structure, band gap, and optical properties of such polymers, helping researchers understand the impact of structural modifications on their performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















